molecular formula C11H14N2O3S B14456680 N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide CAS No. 73806-12-9

N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide

Cat. No.: B14456680
CAS No.: 73806-12-9
M. Wt: 254.31 g/mol
InChI Key: YYPBHKYICPGEFO-UHFFFAOYSA-N
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Description

N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions: N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-(Dimethylthiocarbamoyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboximide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Properties

CAS No.

73806-12-9

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

N,N-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-2-carbothioamide

InChI

InChI=1S/C11H14N2O3S/c1-12(2)11(17)13-9(14)7-5-3-4-6(16-5)8(7)10(13)15/h5-8H,3-4H2,1-2H3

InChI Key

YYPBHKYICPGEFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)N1C(=O)C2C3CCC(C2C1=O)O3

Origin of Product

United States

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